N,N'-Ethylenebis(salicylideneiminato)manganese
Description
Structure
3D Structure of Parent
Properties
CAS No. |
13928-31-9 |
|---|---|
Molecular Formula |
C16H14MnN2O2 |
Molecular Weight |
321.23 g/mol |
IUPAC Name |
manganese(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI Key |
NTVWCXCBGJMISE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Mn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(salicylideneiminato)manganese typically involves the reaction of manganese(II) acetate with the Schiff base ligand N,N’-ethylenebis(salicylideneimine) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The resulting product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-Ethylenebis(salicylideneiminato)manganese are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebis(salicylideneiminato)manganese undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of higher oxidation state manganese species.
Reduction: It can also be reduced by reducing agents, resulting in the formation of lower oxidation state manganese species.
Substitution: The complex can undergo ligand substitution reactions where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other Schiff bases or coordinating ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(II) complexes.
Scientific Research Applications
N,N'-Ethylenebis(salicylideneiminato)manganese, commonly known as Mn-Salen, is a complex with a variety of applications, particularly in the fields of catalysis, biology, and materials science . This compound, derived from Salen ligands, exhibits significant catalytic activity and antioxidant properties, making it valuable in various scientific research areas .
Scientific Research Applications
Catalysis: Mn-Salen complexes are effective catalysts in various chemical reactions . They are used in oxidation, epoxidation, and other reactions, providing high efficiency and selectivity . The catalytic activity of Mn-Salen complexes can be tuned by modifying the axial coordination, which affects their performance in different reactions .
Antioxidant Properties: Mn-Salen complexes have superoxide dismutase (SOD) and catalase mimetic activities . They can reduce oxidative stress by dismutating superoxide radicals and catalyzing the decomposition of hydrogen peroxide . This makes them useful in biological applications, particularly in mitigating oxidative damage in neurodegenerative disorders and radiation injuries .
Biological Applications: Due to their antioxidant properties, Mn-Salen complexes are used in models of neurodegenerative disorders, radiation injury, and age-related impairments . They have shown "mito-protective" activity, preventing respiratory chain abnormalities caused by ionizing radiation and attenuating ischemia-reperfusion injury and mitochondrial dysfunction . Studies suggest that Mn-Salen complexes can protect against nonalcoholic steatohepatitis (NASH) by reducing oxidative stress and inflammation .
Purification Processes: Mn-Salen complexes can be used to purify recombinant histidine-tagged proteins . When conjugated to magnetic nanoparticles, these complexes facilitate the efficient and selective enrichment of His-tagged proteins from bacterial cell lysates . The purification process is rapid, efficient, and can be performed in a single tube, making it a cost-effective alternative to traditional methods .
Case Studies
Nonalcoholic Steatohepatitis (NASH) Prevention:
Manganese-superoxide dismutase/catalase mimetics, including manganese N,N`-bis(salicyldene) ethylene diamine chloride (EUK-8), have been employed to prevent NASH . These compounds help in reducing oxidative stress, which plays a significant role in the progression of nonalcoholic fatty liver disease (NAFLD) to NASH .
Purification of Recombinant Proteins:
Manganese ferrite magnetic nanoparticles (MNPs) modified with a Ni(II)-salen complex have been used to purify 6xHistidine-tagged recombinant protein . This method allows for the rapid and efficient purification of the target protein in about 45 minutes, with a high matrix capacity of approximately 180 ± 15 mg protein per gram of the complex .
Antibacterial Activity:
Mn (II) complexes of Schiff bases have demonstrated antibacterial activity against microbial strains such as Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, E. coli, and Pseudomonas sp . These complexes showed an inhibition zone in the range of 11-14 mm, indicating their potential as antibacterial agents .
Data Table
Structural and Spectroscopic Properties
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(salicylideneiminato)manganese involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese center in the complex can undergo redox cycling, which is crucial for its catalytic activity. The Schiff base ligand provides a stable environment for the manganese center, allowing it to interact with substrates and facilitate their transformation.
Comparison with Similar Compounds
Table 1: Key Properties of Metal-Salen Complexes
Structural and Magnetic Differences
- Mn(salen) vs. Fe(salen): Mn(salen) forms dimeric structures with Mn–O–Mn bridges, whereas Fe(salen) adopts monomeric octahedral geometries. Fe(salen) binds DNA electrostatically via its cationic [FeSalen(H₂O)₂]⁺ form, contrasting with Mn(salen)'s redox-driven applications .
- Mn(salen) vs. Co(salen): Co(salen) is predominantly low-spin due to stronger ligand field stabilization, enabling asymmetric catalysis (e.g., epoxide ring-opening) . Mn(salen), with higher spin states, favors magnetic and redox applications.
- Ru(salen): Ru³⁺ complexes exhibit unique cyanide-bridged architectures, enabling modulation of magnetic properties in trinuclear systems like [{CoII(Me6tren)}₂(μ-NC)₂RuIII(salen)]³⁺ .
Redox and Catalytic Behavior
- Oxidation Reactions: Mn(salen) and Fe(salen) both oxidize substrates like L-ascorbic acid and dithionate, but Fe(salen) shows [H⁺]-dependent kinetics (0.05 > [H⁺] > 0.001 M), while Mn(salen) follows second-order kinetics regardless of acidity .
- Catalysis: Co(salen) excels in enantioselective catalysis, such as Jacobsen’s epoxide ring-opening, achieving turnover frequencies >1,000 h⁻¹ . Mn(salen) is less effective here but serves as a precursor for peroxo-bridged oxidants .
Biological Activity
Superoxide Dismutase (SOD) and Catalase Mimetic Activity
Mn-salen complexes have demonstrated remarkable SOD and catalase mimetic properties, making them potential therapeutic agents for various oxidative stress-related disorders . The dismutation of superoxide (O2-) by Mn-salen involves a two-step process:
- Reduction of Mn(III) to Mn(II) by O2-, forming O2
- Oxidation of Mn(II) to Mn(III) in the presence of O2-, producing H2O2
The catalase-like activity of Mn-salen further breaks down H2O2 into water and oxygen, providing a complete antioxidant effect .
Neuroprotective Effects
Mn-salen complexes have shown significant neuroprotective properties, making them potential candidates for treating various neurological disorders:
These compounds have demonstrated "mito-protective" activity, preventing respiratory chain abnormalities caused by ionizing radiation in rat astrocyte cultures and attenuating ischemia-reperfusion injury and mitochondrial dysfunction .
Pharmacokinetics and Cytotoxicity
Mn-salen complexes exhibit favorable pharmacokinetic properties and low cytotoxicity, which contribute to their potential as therapeutic agents . Their low molecular weight and ability to act against multiple destructive species give them an advantage over other antioxidants .
In Vivo Studies
Research has shown the beneficial effects of Mn-salen complexes in various in vivo models:
| Condition | Observed Effect |
|---|---|
| Neurodegenerative disorders | Improved outcomes |
| Radiation injury | Reduced damage |
| Endotoxemia | Decreased inflammation |
| Age-related impairment | Improved function |
| Radiation injury to kidney, lung, and skin | Reduced tissue damage |
Catalytic Mechanism
The catalytic activity of Mn-salen as a mimetic involves a cyclic process:
- Oxidation of Mn-salen to an oxomanganese salen complex by H2O2, liberating water
- Reduction of the Mn-salen complex by H2O2, generating water and oxygen
Magnetic Properties
Metal-salen compounds, including Mn-salen, have been found to possess magnetic properties, which could potentially be employed in the development of magnetic materials and magnetic drugs . This unique characteristic opens up possibilities for targeted drug delivery and imaging applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N,N'-Ethylenebis(salicylideneiminato)manganese(III) complexes, and how do reaction conditions influence their structural properties?
- Methodological Answer : The synthesis typically involves reacting Mn(II) or Mn(III) salts with the Schiff base ligand (salen) in mixed solvents (e.g., aqueous-methanol or aqueous-acetonitrile). For example, [Mn(salen)Cl]·CH₃OH crystallizes in a triclinic P-1 space group, with the Mn center adopting a distorted square-pyramidal geometry when coordinated by salen's N₂O₂ donor set and a chloride ligand . Solvent choice and counterion (e.g., Cl⁻, SCN⁻) significantly affect coordination geometry and stability. X-ray crystallography is critical for confirming bond lengths (e.g., Mn–N: ~2.10 Å, Mn–O: ~1.89 Å) and distortion from planarity .
Q. How is the coordination geometry of Mn(III)-salen complexes characterized, and what deviations from ideal geometries are commonly observed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The Mn(III) center typically exhibits a distorted octahedral or square-pyramidal geometry due to Jahn-Teller effects. For instance, in [Mn(salen)NCS], the Mn–N(thiocyanate) bond (2.16 Å) elongates the axial position, while phenoxo bridging creates dimeric structures . Deviations from planarity (e.g., Mn displacement by ~0.525 Å from the N₂O₂ plane in [Mn(salen)Cl]) are quantified using crystallographic data .
Q. What spectroscopic techniques are employed to analyze the electronic structure of Mn-salen complexes?
- Methodological Answer : UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands (~400–500 nm) and d-d transitions. Electron paramagnetic resonance (EPR) reveals Mn(III)’s high-spin state (S = 2) with broad signals lacking hyperfine splitting, while infrared (IR) spectroscopy confirms Schiff base bonding (C=N stretches at ~1610 cm⁻¹) .
Advanced Research Questions
Q. How do Mn-salen complexes mediate catalytic oxidation of hydrocarbons, and what factors influence enantioselectivity in epoxidation?
- Methodological Answer : Mn-salen acts as a Lewis acid, activating oxidants like H₂O₂ or O₂. In limonene oxidation, the Mn(III/IV) redox cycle facilitates oxygen transfer to alkenes, with enantioselectivity controlled by ligand substituents (e.g., chiral diamine backbones or electron-withdrawing groups) and axial ligands (e.g., acetate vs. chloride). Kinetic studies using GC-MS or in situ IR track substrate conversion and regioselectivity .
Q. What magnetic interactions are observed in polynuclear Mn-salen systems, and how are antiferromagnetic couplings quantified?
- Methodological Answer : In μ-peroxo or oxo-bridged dimers (e.g., [MnIII(salen)]₂O₂), antiferromagnetic coupling arises from superexchange via bridging ligands. Magnetic susceptibility measurements (SQUID) and fitting to the Heisenberg-Dirac-van Vleck model yield exchange constants (J). For example, [MnIV(salen)–O–]ₙ chains exhibit J values of −9.3 to −14.1 cm⁻¹, with spin-glass behavior observed in Fe-Mn bimetallic analogs .
Q. How can electrochemical sensors based on Mn-salen-modified electrodes be optimized for sulfite or pharmaceutical detection?
- Methodological Answer : Electropolymerization of Mn-salen on platinum or carbon electrodes enhances catalytic activity. Cyclic voltammetry in buffered solutions identifies redox peaks (e.g., Mn(III/II) at ~0.5 V vs. Ag/AgCl). For sulfite detection, amperometric responses at +0.8 V (pH 7) achieve nM-level sensitivity, with interference minimized by polymer film thickness .
Data Contradiction & Stability Challenges
Q. How can discrepancies in quantifying residual Mn²⁺ in Mn-salen complexes be resolved?
- Methodological Answer : Acidic extraction methods (e.g., using HCl) risk demetallation, leading to false Mn²⁺ signals. Alternative approaches include ICP-MS with chelating agents (e.g., EDTA) to stabilize Mn(III), or EPR to distinguish paramagnetic Mn(III) from Mn(II). XANES can also probe oxidation states without sample destruction .
Q. Why do structural studies report conflicting Mn–O bond lengths in Mn-salen complexes?
- Methodological Answer : Variations arise from ligand flexibility (e.g., salen’s cis-β vs. planar conformations) and axial ligand effects. EXAFS analysis using GNXAS software accounts for multiple scattering paths, resolving bond angles (e.g., Fe–N–O in related complexes: 127–177°) and distinguishing static vs. dynamic disorder .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
